![molecular formula C12H21NO2 B234906 (E)-octadec-9-en-16-ynoic acid CAS No. 158999-14-5](/img/structure/B234906.png)
(E)-octadec-9-en-16-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-octadec-9-en-16-ynoic acid, also known as 9-PAHSA, is a fatty acid derivative that has recently gained attention for its potential therapeutic benefits. This compound is a member of the class of palmitic acid esters of hydroxylated fatty acids (PAHSA), which are synthesized in adipose tissue and have been shown to have anti-inflammatory and insulin-sensitizing effects.
Mecanismo De Acción
The mechanism of action of (E)-octadec-9-en-16-ynoic acid is not fully understood, but it is thought to involve the activation of the G protein-coupled receptor GPR120. Activation of this receptor has been shown to have anti-inflammatory and insulin-sensitizing effects, which may contribute to the therapeutic potential of (E)-octadec-9-en-16-ynoic acid.
Biochemical and Physiological Effects:
Studies have shown that (E)-octadec-9-en-16-ynoic acid has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to improve insulin sensitivity in vitro and in vivo, which may contribute to its potential as a treatment for diabetes and obesity. (E)-octadec-9-en-16-ynoic acid has also been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-octadec-9-en-16-ynoic acid is that it is a relatively stable compound that can be synthesized in the laboratory. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a good candidate for further research. However, one limitation of (E)-octadec-9-en-16-ynoic acid is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (E)-octadec-9-en-16-ynoic acid. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-inflammatory and insulin-sensitizing effects. Another direction is to explore its potential as a treatment for other diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of (E)-octadec-9-en-16-ynoic acid to improve its yield and purity.
Métodos De Síntesis
The synthesis of (E)-octadec-9-en-16-ynoic acid can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 9-hydroxynonanoic acid, which can be obtained through the oxidation of nonanoic acid. The second step involves the coupling of 9-hydroxynonanoic acid with 16-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (E)-octadec-9-en-16-ynoic acid.
Aplicaciones Científicas De Investigación
Recent studies have shown that (E)-octadec-9-en-16-ynoic acid has potential therapeutic benefits for various diseases, including diabetes, obesity, and cardiovascular disease. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory and insulin-sensitizing effects, which may contribute to its therapeutic potential. Additionally, (E)-octadec-9-en-16-ynoic acid has been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Propiedades
Número CAS |
158999-14-5 |
---|---|
Nombre del producto |
(E)-octadec-9-en-16-ynoic acid |
Fórmula molecular |
C12H21NO2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(E)-octadec-9-en-16-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,4-8,11-17H2,1H3,(H,19,20)/b10-9+ |
Clave InChI |
XDYJRCBGFFKBPA-MDZDMXLPSA-N |
SMILES isomérico |
CC#CCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
SMILES canónico |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Sinónimos |
16-ODCYA 9-octadecen-16-ynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.